N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide
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Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Antioxidant Capacity Assays : Compounds with phenolic structures, such as parabens which are structurally related to phenoxyacetamide derivatives, have been studied for their antioxidant properties. These compounds can react readily with free chlorine, yielding halogenated by-products. Despite their biodegradability, the persistence of chlorinated derivatives in aquatic environments suggests a potential for environmental accumulation, which necessitates further research into their toxicity and degradation pathways (Haman et al., 2015).
Enzymatic Inhibition and Neuroprotection
Cytochrome P450 Isoforms Inhibition : Chemical inhibitors of cytochrome P450 isoforms play a crucial role in understanding drug metabolism and interactions. For example, compounds like "2-phenyl-2-(1-piperidinyl)propane" show specificity for certain P450 isoforms, indicating the potential for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide to influence drug metabolism and pharmacokinetics, subject to further investigation into its selectivity and potency as an inhibitor (Khojasteh et al., 2011).
Applications in Neurodegenerative Diseases
Cholinesterase Inhibition : Donepezil, a piperidine-type cholinesterase inhibitor, highlights the therapeutic potential of compounds acting on cholinergic systems for the treatment of Alzheimer's disease. The specificity of donepezil for acetylcholinesterase over butyrylcholinesterase and its beneficial effects on cognition and function in Alzheimer's patients provide a framework for exploring similar compounds, including this compound, for neuroprotective or cognitive-enhancing properties (Dooley & Lamb, 2000).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-26-15-12-20-16-19(10-11-22(20)26)23(27-13-6-3-7-14-27)17-25-24(28)18-29-21-8-4-2-5-9-21/h2,4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEUIHJIKIRMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.